2-Chloro-5-methoxypyrimidine

描述

Molecular Architecture and Crystallographic Analysis

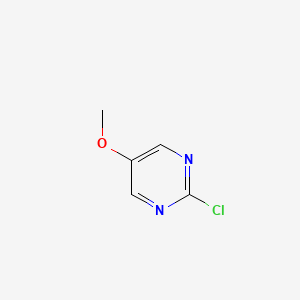

The molecular architecture of 2-chloro-5-methoxypyrimidine is fundamentally based on the six-membered pyrimidine ring system containing two nitrogen atoms positioned at the 1 and 3 positions of the aromatic heterocycle. The compound exhibits a planar aromatic structure with specific substitution patterns that significantly influence its three-dimensional conformation and intermolecular interactions. Crystallographic studies reveal that the compound adopts a crystalline form with a melting point of 77 degrees Celsius, indicating moderate intermolecular forces and ordered packing arrangements in the solid state. The molecular geometry is characterized by the spatial arrangement of the chlorine substituent at position 2 and the methoxy group at position 5, creating distinct electronic and steric environments within the molecule.

The SMILES representation COC1=CN=C(Cl)N=C1 provides a systematic description of the connectivity pattern, while the InChI key RSUBGBZOMBTDTI-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational studies. Structural analysis indicates that the methoxy substituent at position 5 adopts a planar configuration relative to the pyrimidine ring, facilitating electronic conjugation between the oxygen lone pairs and the aromatic pi-system. The chlorine atom at position 2 occupies a sterically accessible position that influences both the electronic distribution and the reactivity profile of the molecule.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 g/mol | |

| Melting Point | 77°C | |

| InChI Key | RSUBGBZOMBTDTI-UHFFFAOYSA-N | |

| SMILES Code | COC1=CN=C(Cl)N=C1 |

属性

IUPAC Name |

2-chloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUBGBZOMBTDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343329 | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-65-8 | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methylation of 2-Chloro-5-hydroxypyrimidine

Reaction Overview:

This method utilizes methyl iodide as a methylating agent in the presence of sodium hydride (NaH) in an anhydrous solvent.

- Dissolve 9 g (62 mmol) of 2-chloro-5-hydroxypyrimidine in 70 mL of anhydrous N,N-dimethylformamide (DMF).

- Cool the solution to 0 °C.

- Add methyl iodide (6 equivalents, ~370 mmol) dropwise while stirring.

- Gradually add sodium hydride (1.05 equivalents, ~65 mmol) in portions over five minutes.

- Stir the mixture at 0 °C for 25 minutes, then allow it to warm to room temperature and stir for an additional 25 minutes.

- Quench the reaction by adding a saturated ammonium chloride solution.

- Extract the product using an organic solvent and purify as needed.

Direct Synthesis Using Methionine as a Catalyst

Reaction Overview:

This method employs methionine as a catalyst and hydrobromic acid for selective functionalization.

- Add 100 g of 2-chloro-5-methoxypyrimidine to a reaction flask containing 300 mL of acetic acid.

- Add 300 g of 48% hydrobromic acid and 1 g of methionine to the flask.

- Heat the mixture under reflux for five hours while monitoring progress via HPLC analysis.

- After completion, cool the reaction to room temperature and add water.

- Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and filter.

- Concentrate the organic phase under reduced pressure and recrystallize from ethanol.

Summary Table

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reduction of Dichloropyrimidine | Zinc dust, ethanol, water | Reflux for ~4 hours | ~58 | High after recrystallization |

| Methylation of Hydroxypyrimidine | Methyl iodide, sodium hydride, DMF | Stirring at 0–20 °C | ~66 | Dependent on purification |

| Methionine-Catalyzed Functionalization | Methionine, HBr, acetic acid | Reflux for ~5 hours | Up to 91 | ~98 |

Notes on Selection

- Reagent Availability: The choice between these methods may depend on the availability and cost of starting materials such as dichloropyrimidine or hydroxypyrimidine derivatives.

- Yield Considerations: The methionine-catalyzed method offers the highest yield and purity but may involve more complex handling due to the use of hydrobromic acid.

- Environmental Impact: The reduction method using zinc dust generates metallic waste, which may require proper disposal measures.

化学反应分析

Types of Reactions: 2-Chloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-amino-5-methoxypyrimidine, 2-thio-5-methoxypyrimidine, etc.

Oxidation Products: 2-Chloro-5-formylpyrimidine or 2-Chloro-5-carboxypyrimidine.

Reduction Products: this compound alcohol derivatives.

科学研究应用

Pharmaceutical Development

Overview :

2-Chloro-5-methoxypyrimidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially antiviral and anticancer agents. Its role in medicinal chemistry is crucial due to its ability to enhance drug efficacy and specificity.

Case Study :

Research has shown that derivatives of pyrimidine compounds exhibit significant biological activities, including anticancer properties. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation .

Table 1: Pharmaceutical Applications of this compound

| Application Type | Description | Example Compounds |

|---|---|---|

| Antiviral Agents | Used as a precursor for antiviral drug synthesis | Various pyrimidine derivatives |

| Anticancer Agents | Serves as a building block for anticancer drugs | Specific inhibitors of kinases |

| Enzyme Inhibition | Studies on enzyme inhibition related to metabolic pathways | Enzyme inhibitors in cancer therapy |

Agricultural Chemicals

Overview :

In agriculture, this compound is employed in the formulation of herbicides and fungicides. Its application helps improve crop yield and provides protection against pests, contributing to sustainable agricultural practices.

Case Study :

The compound has been integrated into various agrochemical formulations aimed at enhancing crop resistance to diseases and pests. For example, formulations incorporating this compound have shown effectiveness against specific fungal pathogens .

Table 2: Agricultural Applications of this compound

| Application Type | Description | Example Products |

|---|---|---|

| Herbicides | Formulated to target specific weed species | Various commercial herbicides |

| Fungicides | Protects crops from fungal infections | Specific fungicide formulations |

Biochemical Research

Overview :

Researchers utilize this compound in biochemical studies focusing on enzyme inhibition and metabolic pathways. This research provides valuable insights into biological processes and potential therapeutic targets.

Case Study :

Investigations into the interaction of this compound with various biological targets have revealed its potential as a modulator of enzyme activity, which is critical in understanding disease mechanisms.

Material Science

Overview :

In material science, this compound is explored for its unique properties that enhance the durability and performance of novel materials, including polymers and coatings.

Case Study :

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Analytical Chemistry

Overview :

The compound is also used as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures across various industrial applications.

Case Study :

In analytical settings, this compound has been utilized to calibrate instruments for the detection of other chemical entities, ensuring precision in quantitative analyses .

作用机制

The mechanism of action of 2-Chloro-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation in cancer cells .

相似化合物的比较

Key Properties :

- Storage : Requires protection from light and moisture, stored in sealed containers at room temperature .

- Reactivity : The chlorine atom is susceptible to displacement in nucleophilic reactions, while the methoxy group can undergo demethylation (e.g., via boron tribromide) to yield hydroxyl derivatives like 2-chloro-5-hydroxypyrimidine .

Comparison with Similar Pyrimidine Derivatives

The structural and functional uniqueness of 2-chloro-5-methoxypyrimidine is best understood through comparisons with analogs differing in substituent type, position, or heterocyclic framework. Below is a detailed analysis supported by research findings.

Structural and Functional Comparisons

Impact of Substituent Position and Electronic Effects

- Chlorine Position : Chlorine at position 2 (as in this compound) activates the pyrimidine ring for nucleophilic substitution more effectively than at position 4 or 5 due to better resonance stabilization of the transition state .

- Methoxy vs. Methyl : The methoxy group’s electron-donating nature enhances ring stability and directs electrophilic attacks to specific positions, whereas methyl groups primarily influence steric effects .

- Halogen Replacement : Replacing chlorine with fluorine (e.g., 5-fluoro-2-methoxypyrimidine) increases electronegativity, altering binding affinities in enzyme inhibition studies .

Research Trends and Gaps

- Synthetic Methodologies : Recent studies focus on optimizing catalytic systems (e.g., palladium catalysts) for cross-coupling reactions to reduce byproducts in derivative synthesis .

生物活性

2-Chloro-5-methoxypyrimidine (C5H5ClN2O) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and applications in various fields such as medicinal and agricultural chemistry.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyrimidine ring. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives are known to modulate enzyme activity, particularly in pathways related to inflammation and cancer.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the inflammatory response. For instance, related pyrimidine derivatives have demonstrated significant inhibition of COX-2 with IC50 values comparable to standard NSAIDs like celecoxib .

- Anticancer Activity : Studies have shown that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in colorectal cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR .

- Antimicrobial Effects : The compound has also been evaluated for its antibacterial properties against gram-positive bacteria and mycobacteria. Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Biological Activity Data

The following table summarizes key findings on the biological activities of this compound and related compounds:

Case Studies

- Anti-inflammatory Study : A study conducted on various pyrimidine derivatives, including this compound, demonstrated their ability to suppress COX-2 activity effectively. The compounds were evaluated using carrageenan-induced paw edema models in rats, showing results comparable to traditional anti-inflammatory drugs .

- Cytotoxicity Assessment : In vitro studies on colorectal cancer cell lines indicated that certain pyrimidine derivatives could inhibit cell proliferation significantly. The mechanism was linked to cell cycle arrest at the G2/M phase, highlighting their potential as anticancer agents .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development:

- Absorption : The compound's lipophilicity affects its absorption characteristics.

- Distribution : Its interaction with plasma proteins can influence bioavailability.

- Metabolism : Metabolic pathways may involve hydroxylation or conjugation reactions.

- Excretion : Renal excretion is likely a primary route for elimination.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-methoxypyrimidine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves chlorination of a hydroxyl or methoxy precursor. A common approach uses phosphorus oxychloride (POCl₃) with a base (e.g., N,N-dimethylaniline) at 110°C, achieving yields up to 85% . Alternative routes include cyclization of 2-methoxy-dimethyl malonate derivatives under milder conditions (60–80°C), though yields are moderate (65–70%) . Key variables affecting yield include reaction time, temperature, and stoichiometric ratios of chlorinating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

- Methodological Answer :

- NMR : Analyze ¹H NMR for methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~8.0–8.5 ppm). ¹³C NMR should confirm the methoxy carbon (δ ~55 ppm) and pyrimidine ring carbons .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 144.56 (C₅H₅ClN₂O) is critical for validation .

- IR : Look for C-Cl stretching (~550–600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability, and what are its key hazardous properties?

- Methodological Answer : Store in a dark, dry environment at room temperature to prevent hydrolysis or photodegradation. The compound exhibits H315/H319 (skin/eye irritation) and H335 (respiratory irritation). Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at position 2 is highly electrophilic due to electron-withdrawing effects from the pyrimidine ring and methoxy group. Computational studies (DFT) show that the Fukui function for electrophilic attack is localized at C2, making it prone to substitution with amines or thiols . Experimental data confirm that reactions with primary amines (e.g., benzylamine) in DMF at 80°C yield 2-amino derivatives with >90% regioselectivity .

Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Parameters : Use the B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (~5.2 eV), indicating moderate reactivity. Fukui indices identify nucleophilic/electrophilic sites .

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using Gaussian or ORCA software to predict activation energies and intermediates .

Q. How can contradictory data on substitution reaction outcomes (e.g., solvent effects vs. directing groups) be resolved?

- Methodological Answer :

- Comparative Kinetic Studies : Monitor reaction progress via HPLC or in situ IR under varying solvents (polar aprotic vs. protic). For example, DMSO enhances chloride displacement rates by 30% compared to THF due to better stabilization of transition states .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution pathways and identify competing mechanisms (e.g., radical vs. ionic) .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。